1,5-Pentanediamine, N,N-di-4-quinolinyl-
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Overview
Description
1,5-Pentanediamine, N,N-di-4-quinolinyl- is a chemical compound with a complex structure that includes both a pentanediamine backbone and quinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,5-pentanediamine with quinoline derivatives under specific conditions. One common method includes the use of quinoline-4-carboxylic acid, which reacts with 1,5-pentanediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediamine, N,N-di-4-quinolinyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1,5-Pentanediamine, N,N-di-4-quinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline groups.
Medicine: Studied for its potential use in drug development, particularly in the design of antimalarial and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Pentanediamine, N,N-di-4-quinolinyl- involves its interaction with biological molecules. The quinoline groups can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antimalarial and anticancer drugs. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminopentane (Cadaverine): A simpler diamine without the quinoline groups.
N,N-Diethyl-1,4-pentanediamine: Another diamine with different substituents.
Quinoline-4-carboxylic acid: A quinoline derivative without the pentanediamine backbone.
Uniqueness
1,5-Pentanediamine, N,N-di-4-quinolinyl- is unique due to its combination of a pentanediamine backbone and quinoline groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
104772-00-1 |
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Molecular Formula |
C23H24N4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N'-di(quinolin-4-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C23H24N4/c1(6-14-24-22-12-16-26-20-10-4-2-8-18(20)22)7-15-25-23-13-17-27-21-11-5-3-9-19(21)23/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,24,26)(H,25,27) |
InChI Key |
WTEQYWCGKHXBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCNC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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